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Proflavine sulfate

Catalog No.
S599504
CAS No.
553-30-0
M.F
C13H11N3.H2O4S
C13H13N3O4S
M. Wt
307.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proflavine sulfate

CAS Number

553-30-0

Product Name

Proflavine sulfate

IUPAC Name

acridine-3,6-diamine;sulfuric acid

Molecular Formula

C13H11N3.H2O4S
C13H13N3O4S

Molecular Weight

307.33 g/mol

InChI

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4)

InChI Key

WSFHCKWLECYVBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O

Synonyms

3,6 Diamino Acridine, 3,6 Diaminoacridine, 3,6-diamino acridine, 3,6-diaminoacridine, Acridine, 3,6-Diamino, Hemisulfate, Proflavine, Proflavin, Proflavine, Proflavine Hemisulfate

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O

Antibacterial effects:

Proflavine hemisulfate exhibits antibacterial properties by intercalating between the base pairs of bacterial DNA, thereby disrupting its replication and causing cell death. This mechanism makes it a potential candidate for the development of novel antibiotics, particularly against multi-drug resistant bacteria. However, its mutagenic and carcinogenic properties limit its clinical use as a systemic antibiotic [, ].

Antiviral potential:

Recent research suggests Proflavine hemisulfate as a promising candidate against viral infections, including the virus responsible for COVID-19 (SARS-CoV-2). Studies have shown its ability to inhibit the activity of a key viral enzyme crucial for viral replication, suggesting its potential as an antiviral agent []. Further research is needed to evaluate its efficacy and safety in vivo.

Cell staining and imaging:

Proflavine hemisulfate's fluorescent properties make it valuable in cell staining and imaging applications. Due to its ability to bind to DNA, it selectively stains the nucleus of cells, allowing researchers to visualize cell morphology and perform cytological examinations []. This rapid staining technique finds applications in various fields, including cancer research and diagnostics.

Other research applications:

Proflavine hemisulfate also finds use in other scientific research areas, such as:

  • DNA studies: Due to its interaction with DNA, proflavine hemisulfate serves as a tool for studying DNA structure and function.
  • Drug development: Its ability to interact with DNA and enzymes makes it a valuable tool for screening and development of new drugs [].

Proflavine sulfate, also known as proflavin or 3,6-diaminoacridine, is a synthetic compound derived from acriflavine. It is primarily recognized for its antiseptic properties and its ability to intercalate with DNA, leading to significant mutagenic effects. Proflavine acts mainly against gram-positive bacteria and has been utilized historically as a topical antiseptic and a disinfectant. The compound is often encountered in the form of its hemisulfate salt, which enhances its solubility and effectiveness in various applications .

The chemical structure of proflavine sulfate can be represented by the formula C13H11N3C_{13}H_{11}N_{3}, with a molecular weight of approximately 209.25 g/mol. It exhibits strong absorption in the blue region of the spectrum at 445 nm, making it useful in fluorescence microscopy .

Due to its ability to intercalate into DNA. This intercalation disrupts DNA synthesis, leading to mutations characterized by base pair deletions or insertions rather than substitutions . In the presence of light, proflavine can induce double-stranded breaks in DNA, further complicating genetic integrity and cellular function .

Additionally, proflavine can undergo metabolic transformations within biological systems. For instance, studies have shown that in fish models, proflavine is metabolized into various conjugates such as glucuronides and acetyl derivatives, which can influence its pharmacokinetics and toxicity profiles .

Proflavine sulfate exhibits notable biological activity, particularly as a mutagen. Its mechanism involves intercalating between nucleic acid base pairs, which disrupts normal DNA replication processes. This property not only contributes to its antibacterial effects but also raises concerns regarding potential carcinogenicity due to its mutagenic nature .

Research indicates that proflavine can induce mutations in organisms such as Saccharomyces cerevisiae (yeast), demonstrating its capability to influence genetic material across different species . Moreover, it has been studied for its effects on various cellular processes, including cell cycle regulation and apoptosis.

The synthesis of proflavine sulfate typically involves the following steps:

  • Starting Materials: The process begins with the synthesis of 3,6-diaminoacridine.
  • Formation of Sulfate Salt: The base compound is then treated with sulfuric acid or a suitable sulfate source to form the sulfate salt.
  • Purification: The resulting product undergoes purification processes such as recrystallization or chromatography to obtain the desired purity level suitable for pharmaceutical applications.

This method ensures that the final product retains the necessary antibacterial and mutagenic properties while being safe for topical use .

Proflavine sulfate has several applications across different fields:

  • Medical Use: Primarily used as a topical antiseptic for treating wounds and preventing infections. It has been effective against various gram-positive bacterial infections.
  • Research: Utilized as a fluorescent dye in microscopy for visualizing cellular structures due to its DNA intercalation properties.
  • Veterinary Medicine: Employed in aquaculture as an anti-infective agent for fish .
  • Potential Therapeutics: Investigated for its role in blocking specific ion channels (e.g., Kir3.2), suggesting potential applications in treating neurological disorders .

Proflavine sulfate has been studied for its interactions with various biological systems:

  • DNA Binding Studies: Research has demonstrated that proflavine binds effectively to DNA, leading to structural alterations that can result in mutations. Techniques such as nuclear magnetic resonance have been employed to elucidate these binding properties .
  • Metabolic Pathways: Studies on fish metabolism indicate that proflavine undergoes significant biotransformation, producing metabolites that may retain biological activity or toxicity .
  • Toxicological Assessments: Investigations into the compound's safety profile have highlighted potential carcinogenic risks associated with prolonged exposure, necessitating careful handling and usage guidelines .

Several compounds share similarities with proflavine sulfate regarding their chemical structure and biological activity:

CompoundStructure TypeBiological ActivityUnique Features
AcriflavineAcridine derivativeAntiseptic and mutagenicStronger antibacterial activity against gram-negative bacteria compared to proflavine
Ethidium bromideIntercalating agentNucleic acid stainPrimarily used for staining DNA in gel electrophoresis; more toxic than proflavine
DoxorubicinAnthracyclineAnticancer agentUsed primarily in chemotherapy; more potent but also more toxic than proflavine

Proflavine's uniqueness lies in its specific mechanism of inducing mutations through base pair deletions/insertion rather than substitutions, distinguishing it from other mutagenic compounds like acriflavine and ethidium bromide .

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

307.06267708 g/mol

Monoisotopic Mass

307.06267708 g/mol

Heavy Atom Count

21

UNII

2961Y60ATP

Related CAS

1811-28-5
553-30-0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1811-28-5
553-30-0

Wikipedia

Proflavine hemisulfate
Proflavine sulfate

General Manufacturing Information

3,6-Acridinediamine, sulfate (2:1): INACTIVE

Dates

Last modified: 08-15-2023

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